1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrrole ring . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, Fe/HCl
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-pyrrole-3-carboxylic acid
Reduction: 1-Methyl-4-amino-1H-pyrrole-3-carbaldehyde
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying their function .
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Methyl-4-nitro-1H-indole-3-carbaldehyde: Contains an indole ring, which is a fused bicyclic structure.
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position instead of the 3-position.
Uniqueness: The combination of the nitro and aldehyde groups on the pyrrole ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Biological Activity
Overview
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in drug discovery and development.
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₃ |
Molecular Weight | 154.12 g/mol |
SMILES Representation | CN1C=C(C(=C1)N+[O-])C=O |
The synthesis of this compound typically involves nitration of 1-methylpyrrole followed by formylation. The nitration process is performed using concentrated nitric acid and sulfuric acid, introducing the nitro group at the 4-position of the pyrrole ring.
The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The aldehyde group can react with nucleophilic sites in biomolecules, which may modify their function and contribute to its biological activity .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. For instance, derivatives of pyrrole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that compounds related to this compound could serve as effective leads for developing new antibacterial agents.
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. Research indicates that certain pyrrole-based compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against breast cancer (MCF7) and liver cancer (HepG2) cell lines . The mechanism appears to involve apoptosis induction and modulation of key proteins involved in cell cycle regulation.
Case Study 1: Antibacterial Evaluation
A study evaluated several pyrrole derivatives for their antibacterial properties. Among them, compounds derived from this compound demonstrated notable activity against Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin . This suggests a promising avenue for further exploration in drug development.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. Results showed significant cytotoxicity, with mechanisms involving apoptosis and inhibition of tumor growth factors being elucidated through molecular docking studies .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde | Pyrazole Ring | Moderate antibacterial activity |
1-Methyl-4-nitro-1H-indole-3-carbaldehyde | Indole Ring | Strong anticancer properties |
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | Pyrrole Ring | Lesser-known biological activities |
The presence of both nitro and aldehyde groups in the pyrrole structure allows for diverse chemical transformations, contributing to its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXGCXHTZHZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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